2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUbiquitin specific peptidase 28 (USP28) , a protein closely associated with the occurrence and development of various malignancies .
Mode of Action
For instance, docking studies of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , which plays a crucial role in the regulation of several cellular processes, including cell cycle progression, DNA damage response, and chromosomal stability .
Result of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory effects on usp28 , leading to the inhibition of cell proliferation and other cellular processes .
Preparation Methods
The synthesis of 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide involves multiple steps. One common method includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides, which then react with primary amines to produce guanidine intermediates. These intermediates undergo base-catalyzed cyclization to yield the desired triazolopyrimidine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential anti-cancer properties. Quantitative structure–activity relationship (QSAR) studies have shown that derivatives of triazolopyrimidine exhibit significant anti-proliferative effects against various cancer cell lines . This compound is also being explored for its potential use in other therapeutic areas, including anti-inflammatory and antimicrobial applications.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones
- 1,2,4-triazolo[4,3-a]pyrazine derivatives These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and pharmacokinetic properties . The unique combination of the fluorobenzyl and methoxyphenyl groups in 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide contributes to its distinct biological profile.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-30-16-5-3-2-4-15(16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWYGICRDAJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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